Tricyclo[4.2.1.02,5]nona-3,7-diene
Overview
Description
Tricyclo[4.2.1.02,5]nona-3,7-diene is a polycyclic hydrocarbon with the molecular formula C9H10. It is characterized by a unique tricyclic structure that includes a combination of three interconnected rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.2.1.02,5]nona-3,7-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.2.1.02,5]nona-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are introduced or replaced on the tricyclic framework
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogens, acids, and bases under controlled conditions
Major Products Formed: The major products formed from these reactions include oxygenated derivatives, reduced hydrocarbons, and substituted tricyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Tricyclo[4.2.1.02,5]nona-3,7-diene has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the behavior of polycyclic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of Tricyclo[4.2.1.02,5]nona-3,7-diene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
- Tricyclo[4.2.1.02,5]nona-3,7-diene, (1α,2β,5β,6α)-
- This compound, (1α,2α,5α,6α)-
Comparison: Compared to other similar compounds, this compound is unique due to its specific tricyclic structure and the presence of double bonds at positions 3 and 7.
Properties
IUPAC Name |
tricyclo[4.2.1.02,5]nona-3,7-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-7-5-6(1)8-3-4-9(7)8/h1-4,6-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHIYQZTTRKYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935259 | |
Record name | Tricyclo[4.2.1.0~2,5~]nona-3,7-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4932-71-2, 15564-44-0, 15564-45-1 | |
Record name | Tricyclo(4.2.1.02,5)nona-3,7-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004932712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2beta,5beta,6alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2alpha,5alpha,6alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo[4.2.1.0~2,5~]nona-3,7-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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